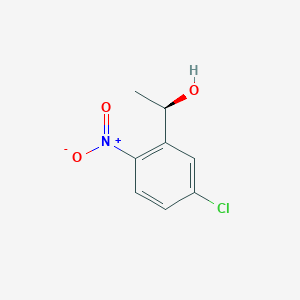

(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol

説明

(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with a nitro group at position 2 and a chlorine atom at position 5. The (R)-configuration at the hydroxyl-bearing carbon confers stereochemical specificity, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications.

特性

分子式 |

C8H8ClNO3 |

|---|---|

分子量 |

201.61 g/mol |

IUPAC名 |

(1R)-1-(5-chloro-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m1/s1 |

InChIキー |

RYPXIBNSMBAQEU-RXMQYKEDSA-N |

異性体SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |

正規SMILES |

CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.

Alcohol Formation: The final step involves the formation of the ethan-1-ol chain, which can be achieved through various methods, including Grignard reactions or reduction of corresponding ketones.

Industrial Production Methods

Industrial production of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reactions.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl ethanols.

科学的研究の応用

Chemistry

®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound may be used to study the effects of chloro and nitro groups on biological activity. It can also be used as a probe to investigate enzyme-catalyzed reactions involving phenyl ethanols.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may be used in the production of specialty chemicals, agrochemicals, or as a precursor for the synthesis of dyes and pigments.

作用機序

The mechanism of action of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloro and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets.

類似化合物との比較

Table 1: Comparison of (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol with Substituted Phenyl Analogs

*Calculated based on molecular formula C₈H₇ClNO₃.

Key Findings :

- Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to fluoro- or chloro-substituted analogs . This property may influence its reactivity in esterification or oxidation reactions.

Pyridine-Based Derivatives

The pyridine analog (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-ol () replaces the phenyl ring with a pyridine system. Key differences include:

- Aromatic System : Pyridine’s electron-deficient nature increases the compound’s solubility in polar solvents compared to phenyl derivatives.

- Reactivity : The nitrogen in pyridine may participate in coordination chemistry, altering catalytic behavior in reactions like kinetic resolution .

生物活性

(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the reaction of 5-chloro-2-nitrophenol with ethanal in the presence of suitable catalysts. The resulting compound can be characterized using various spectroscopic techniques including NMR and IR spectroscopy.

Biological Activity Overview

The biological activity of (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol has been investigated in several studies, focusing on its antioxidant, antibacterial, and antifungal properties.

Antioxidant Activity

Antioxidant activity is a significant aspect of this compound's profile. Studies have employed methods such as the DPPH radical scavenging assay to evaluate its efficacy. The results indicate that derivatives of this compound exhibit potent antioxidant properties, often surpassing those of well-known antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol | 88.6% | 1.5 times higher |

| Other derivatives | 87.7%, 78.6% | Similar or lower |

This data suggests that (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol could be a valuable antioxidant agent in therapeutic applications.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol have also been explored. In vitro studies demonstrate its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies

Several case studies highlight the therapeutic potential of (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol:

- Antioxidant Efficacy : A study demonstrated that this compound's antioxidant activity was comparable to established antioxidants, suggesting its use in formulations aimed at oxidative stress-related conditions .

- Antimicrobial Applications : Another investigation revealed that derivatives of (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol exhibited strong antibacterial properties against resistant strains of bacteria, indicating its potential role in antibiotic development .

- Therapeutic Development : Research focused on the design and synthesis of novel derivatives has shown promise in enhancing the biological activity of the parent compound, paving the way for new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。